molecular formula C32H28N4O4 B6595414 4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate CAS No. 25928-81-8

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

Cat. No.: B6595414
CAS No.: 25928-81-8
M. Wt: 532.6 g/mol
InChI Key: BIWLRBIVHNDGFD-UHFFFAOYSA-N
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Description

The compound 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate is a hybrid molecule comprising two distinct structural motifs:

  • 4-(3,4-Diaminophenyl)benzene-1,2-diamine: Also known as 3,3'-diaminobenzidine (DAB), this is a tetra-amine derivative with two aromatic rings connected by a single bond. Each benzene ring contains two amino groups, making it a highly reactive and crosslinking agent .
  • Diphenyl benzene-1,3-dicarboxylate: A diester derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with phenyl groups. This moiety contributes rigidity and hydrophobicity to the compound .

This combination of a multi-amine aromatic core and bulky ester groups suggests applications in polymer synthesis, catalysis, or materials science.

Properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLRBIVHNDGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25928-81-8
Details Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine
Record name 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25928-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25928-81-8
Record name 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine
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Record name 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine
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Preparation Methods

Key Reaction Steps:

  • Monomer Activation : Diphenyl isophthalate undergoes protonation at the carbonyl oxygen by sulfuric acid, enhancing electrophilicity.

  • Nucleophilic Attack : The tetramine’s primary amines attack the activated esters, displacing phenol.

  • Chain Propagation : Repetition of the substitution reaction leads to polymer growth.

  • Termination : Reaction halts due to steric hindrance or depletion of reactive sites.

Challenges in Synthesis

Side Reactions

  • Oxidation of Amines : The tetramine monomer is susceptible to oxidation under aerobic conditions, necessitating inert atmospheres (e.g., nitrogen or argon).

  • Ester Hydrolysis : Trace moisture hydrolyzes diphenyl isophthalate to isophthalic acid, reducing monomer availability. Solvent drying with molecular sieves mitigates this issue.

Purification Difficulties

The polymer’s insolubility in common organic solvents complicates purification. Soxhlet extraction with dimethylacetamide (DMAc) is employed to remove oligomers, followed by dialysis against deionized water.

Structural Characterization

Post-synthesis analysis includes:

TechniqueKey Findings
FT-IR Spectroscopy - N-H stretch at 3300 cm⁻¹ (amine groups)
- C=O stretch at 1720 cm⁻¹ (ester linkages)
¹³C NMR Peaks at 165 ppm (carbonyl carbons) and 125–140 ppm (aromatic carbons)
GPC Weight-average molecular weight (Mₙ) = 25–30 kDa, dispersity (Đ) = 2.1–2.5

These data confirm successful polymerization and alignment with theoretical structural models.

Comparative Analysis of Catalysts

Alternative catalysts have been explored to replace sulfuric acid:

CatalystAdvantagesDrawbacks
p-Toluenesulfonic Acid Mild conditions, reduced side reactionsLower thermal stability of product
Ionic Liquids Recyclable, non-corrosiveHigh cost, complex recovery
Benzotriazole Derivatives High selectivityRequires anhydrous conditions

Sulfuric acid remains preferred for industrial applications due to cost-effectiveness and compatibility with high-temperature processes .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine intermediates .

Scientific Research Applications

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

4-(3,4-Diaminophenyl)benzene-1,2-diamine (DAB)

  • Structure: Two benzene rings with four amino groups (3,3',4,4'-tetraamine).
  • Properties : High reactivity due to electron-rich aromatic system; used in histochemistry and polymer crosslinking .

Similar Diamines :

Compound Name Structure Features Reactivity/Applications Key Differences
Benzene-1,2-diamine Single benzene ring with two amino groups Synthesis of benzimidazoles Simpler structure; lower molecular weight
4,4'-Oxybis(benzene-1,2-diamine) Two benzene rings linked by an ether bond Polymer precursor Ether linkage reduces conjugation
Benzene-1,2,4-triamine Single benzene ring with three amino groups Intermediate in drug synthesis Higher amine density but no aromatic extension

Key Observations :

  • DAB’s extended aromatic system enhances conjugation and thermal stability compared to mono-ring diamines .
  • Electron-donating amino groups in DAB increase nucleophilicity but may also lead to undesired side reactions in acidic conditions .

Comparison of Dicarboxylate Components

Diphenyl Benzene-1,3-dicarboxylate

  • Structure : Benzene-1,3-dicarboxylic acid esterified with phenyl groups.
  • Properties : Hydrophobic; steric hindrance from phenyl groups reduces hydrolysis rates .

Similar Dicarboxylates :

Compound Name Structure Features Applications Key Differences
Diphenyl 2-hydroxybenzene-1,3-dicarboxylate (Fujikinetin) Contains a hydroxyl substituent Natural product with unknown bioactivity Hydroxyl group increases polarity
Dimethyl Benzene-1,3-dicarboxylate Methyl ester groups Synthetic intermediate Smaller esters increase reactivity
Poly(benzene-1,3-dicarboxylate) Polymers Polymerized with diamines (e.g., DAB) High-temperature resins Bulkier structure reduces crystallinity

Key Observations :

  • Phenyl esters in the target compound improve solubility in organic solvents compared to carboxylic acid derivatives .
  • Absence of polar groups (e.g., hydroxyl in Fujikinetin) reduces hydrogen bonding, favoring hydrophobic interactions .

Functional Properties

  • Thermal Stability : DAB’s aromaticity and dicarboxylate rigidity contribute to high decomposition temperatures (>300°C) .
  • Electrochemical Activity: Amino groups in DAB enable use in sensors (e.g., dopamine detection ).

Biological Activity

The compound 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including multiple amine groups and a diphenyl benzene backbone, contribute to its reactivity and utility in medicinal chemistry and materials science.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H14N4O4\text{C}_{20}\text{H}_{14}\text{N}_{4}\text{O}_{4}

This compound is characterized by its two distinct functional groups:

  • Aromatic amines from the 4-(3,4-diaminophenyl)benzene-1,2-diamine moiety.
  • Dicarboxylate esters from the diphenyl benzene-1,3-dicarboxylate component.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of cancer research and drug delivery systems. The presence of amine groups allows for interactions with biological molecules, enhancing its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescription
Cytotoxicity Exhibits cytotoxic effects against certain cancer cell lines.
Drug Delivery Forms stable complexes with drugs, improving bioavailability.
Antioxidant May possess antioxidant properties due to its chemical structure.
Enzyme Inhibition Potential to inhibit specific enzymes involved in cancer metabolism.

Case Study 1: Cytotoxic Effects

A study focused on the cytotoxicity of 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate demonstrated significant activity against various cancer cell lines. The compound was tested on pancreatic cancer cells (MIA PaCa-2) and showed an IC50 value of approximately 10 µM. This suggests that the compound effectively inhibits cell proliferation through mechanisms that may involve apoptosis or cell cycle arrest.

Case Study 2: Drug Delivery Applications

In another investigation, researchers explored the potential of this compound in drug delivery systems. The ability of the compound to form stable complexes with hydrophobic drugs was assessed. Results indicated that encapsulation improved the solubility and stability of the drugs in physiological conditions, enhancing their therapeutic efficacy.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Phosphorylation Inhibition : Similar compounds have been shown to inhibit oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells. This inhibition leads to reduced energy availability for tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The oxidation of amine groups can lead to increased ROS production, contributing to cytotoxicity.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
1,3-Benzenedicarboxylic acid Lacks reactive amine groupsLimited biological activity
Diphenyl isophthalate Contains ester functional groupsLow cytotoxicity
3,3’,4,4’-Tetraminobiphenyl polymer Shares structural similaritiesHigh reactivity but less soluble

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-(3,4-diaminophenyl)benzene-1,2-diamine?

Answer :

  • Synthesis : Utilize aromatic nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen). For example, coupling 3,4-diaminophenyl precursors with activated benzene derivatives via palladium-catalyzed cross-coupling .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization using dimethyl sulfoxide (DMSO)-water mixtures. Monitor purity via thin-layer chromatography (TLC) .
  • Safety : Avoid benzene as a solvent due to carcinogenicity; substitute with toluene or ethyl acetate in reflux conditions .

Q. How can the structural integrity of diphenyl benzene-1,3-dicarboxylate be validated experimentally?

Answer :

  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^13C NMR to confirm ester linkages (δ 165–170 ppm for carbonyl carbons) and aromatic proton splitting patterns .
    • FT-IR : Verify C=O stretching (1720–1740 cm1^{-1}) and ester C-O bonds (1250–1050 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the dicarboxylate structure .

Q. What storage conditions are optimal for preserving the stability of this compound?

Answer :

  • Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of diamine groups .
  • Solubility in DMSO or chloroform allows long-term storage at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Answer :

  • Quantum Chemistry : Apply density functional theory (DFT) to model intermediates in condensation or esterification reactions. Tools like Gaussian or ORCA can predict activation energies and transition states .
  • Reaction Pathway Screening : Use automated software (e.g., AFIR or GRRM) to explore potential pathways for diamine-dicarboxylate coupling, minimizing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported solubility or spectroscopic data?

Answer :

  • Multi-Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with differential scanning calorimetry (DSC) to correlate solubility and crystallinity .
  • X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure of derivatives (e.g., co-crystals with resorcinol) .

Q. What reactor designs improve yield in large-scale synthesis of diphenyl benzene-1,3-dicarboxylate?

Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic esterification steps (residence time: 10–30 min, T = 80–100°C) .
  • Membrane Separation : Integrate ceramic membranes to remove water byproducts and shift equilibrium toward product formation .

Q. Can this compound be functionalized for fluorometric labeling in biological assays?

Answer :

  • Aldehyde Conjugation : React the diamine moiety with aldehydes (e.g., formaldehyde) under mild acidic conditions to form fluorescent imidazole derivatives (λex_{ex} = 360 nm, λem_{em} = 450 nm) .
  • Validation : Confirm labeling efficiency via fluorescence microscopy or flow cytometry using model proteins (e.g., bovine serum albumin) .

Q. How can AI-driven simulations optimize reaction conditions for this compound?

Answer :

  • COMSOL Multiphysics Integration : Model heat distribution in batch reactors to prevent thermal degradation during synthesis .
  • Machine Learning : Train models on historical data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for yield (>90%) and purity (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

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